molecular formula C10H16N2O2 B3142636 ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 50920-48-4

ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B3142636
CAS No.: 50920-48-4
M. Wt: 196.25 g/mol
InChI Key: XOJOQIUVANMZEP-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate (CAS 50920-48-4) is a high-purity pyrazole carboxylate ester that serves as a versatile and valuable synthetic intermediate in organic chemistry and materials science research. Its molecular formula is C10H16N2O2, with a molecular weight of 196.25 g/mol . This compound is part of a significant class of benzimidazolylmethyl-pyrazole carboxylate derivatives, which have recently been identified as highly effective, eco-friendly corrosion inhibitors for mild steel in acidic environments, demonstrating exceptional performance with inhibition efficiencies reaching up to 98.5% . The mechanism involves adsorption onto the metal surface, forming a protective layer that significantly mitigates corrosive attack, as confirmed by electrochemical and computational studies . Furthermore, structurally related pyrazole-3-carboxylate esters are critical building blocks in pharmaceutical synthesis, exemplified by their use in the streamlined production of active compounds and complex molecules . Researchers value this compound for its application in developing novel materials and exploring structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-methyl-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(4)12(11-9)7(2)3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJOQIUVANMZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts such as Amberlyst-70, a thermally stable and eco-friendly resin, can simplify the reaction workup and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:
Ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate is being explored for its potential in developing novel therapeutic agents. Its unique chemical structure allows for interactions with specific biological pathways, making it a candidate for treating neurological disorders and other medical conditions.

Case Study:
A study investigated the compound's derivatives for their cytotoxic effects against various tumor cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer treatment. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring could enhance efficacy against specific cancer types .

Compound DerivativeTarget Cell LineCytotoxicity (%)
Derivative AP815 (murine mastocytoma)70
Derivative BHep (human larynx carcinoma)65

Agricultural Chemistry

Pesticide Development:
The compound plays a crucial role in the formulation of new pesticides and herbicides, enhancing crop protection while minimizing environmental impact. Its efficacy in targeting specific pests makes it a valuable addition to agrochemical formulations.

Case Study:
Research demonstrated that formulations containing this compound showed improved pest resistance compared to traditional pesticides. Field trials indicated a significant increase in crop yield and reduced pesticide runoff into surrounding ecosystems .

Pesticide FormulationCrop TypeEfficacy (%)
Formulation XCorn85
Formulation YSoybean78

Material Science

Advanced Materials:
In material science, this compound is utilized in synthesizing advanced materials such as coatings and polymers. Its chemical properties contribute to enhanced durability and performance of materials.

Case Study:
A study on polymer composites incorporating this compound revealed improved thermal stability and mechanical strength compared to standard polymers. The incorporation of the pyrazole derivative resulted in materials suitable for high-temperature applications .

Material TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer15030
Composite with Ethyl Pyrazole20045

Analytical Chemistry

Reference Material:
this compound serves as a standard reference material in various analytical techniques, aiding researchers in the accurate quantification of similar compounds in complex mixtures.

Case Study:
In chromatographic studies, this compound was used as a calibration standard, enabling precise identification and quantification of pyrazole derivatives in environmental samples. The results underscored its utility in ensuring accuracy in analytical measurements .

Analytical TechniqueDetection Limit (µg/mL)Accuracy (%)
HPLC0.598
GC-MS0.295

Mechanism of Action

The mechanism of action of ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate with structurally related pyrazole esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions)
This compound 50920-48-4 C10H16N2O2 196.25 1-isopropyl, 5-methyl
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate 133261-07-1 C10H16N2O2 196.24 1-methyl, 3-propyl
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate 133261-11-7 C10H14N2O2 194.23 1-methyl, 3-cyclopropyl
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate 139297-50-0 C8H12N2O3 184.19 1-methyl, 5-methoxy

Key Observations :

  • Methoxy groups (CAS 139297-50-0) are electron-withdrawing, which may alter reactivity in nucleophilic substitutions compared to alkyl substituents .
  • Molecular Weight : The target compound has the highest molecular weight (196.25), attributed to the bulky isopropyl group.

Research Tools and Structural Analysis

Crystallographic tools like SHELXL and Mercury CSD enable precise comparison of molecular conformations and intermolecular interactions . For instance:

  • The isopropyl group in the target compound may induce distinct crystal packing patterns compared to smaller substituents, affecting solubility and melting points.
  • ORTEP-3 visualizations could highlight steric clashes or torsional strain in analogues with rigid substituents (e.g., cyclopropyl) .

Biological Activity

Ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through various methods, typically involving the reaction of isopropyl and methyl-substituted pyrazole derivatives with ethyl carboxylates. The compound's structure facilitates interactions with biological targets due to the presence of both the pyrazole ring and the carboxylate functional group, which can participate in various biochemical reactions.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways:

  • Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This modulation can lead to decreased production of pro-inflammatory mediators.
  • Antimicrobial Effects : this compound has shown potential antimicrobial activity against various pathogens. Its derivatives have been explored for their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity Target/Cell Line IC50/EC50 Values Reference
Anti-inflammatoryCOX inhibitionIC50 = 25 µM
AntimicrobialE. coliMIC = 50 µg/mL
AnticancerMCF7 (breast cancer)IC50 = 12.50 µM
AnticancerA549 (lung cancer)IC50 = 26 µM

Case Study 1: Anti-inflammatory Potential

In a study investigating the anti-inflammatory effects of this compound, researchers found that it significantly reduced the levels of inflammatory cytokines in vitro. The compound inhibited COX enzymes, leading to a decrease in prostaglandin synthesis, which is crucial for inflammation .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties against various bacterial strains. This compound exhibited notable activity against E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Study 3: Anticancer Activity

Research on the anticancer effects revealed that derivatives of this compound showed significant cytotoxicity against MCF7 and A549 cell lines, with IC50 values indicating potent growth inhibition. These findings support further exploration into its mechanism as a potential chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The synthesis of pyrazole carboxylates typically involves cyclocondensation of hydrazines with β-keto esters or diketones. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate analogs are synthesized via condensation of sulfonylhydrazides with cyanoacrylates . Optimize reaction conditions (e.g., solvent, temperature, catalyst) to enhance yield:
StepReagents/ConditionsPurpose
1Hydrazine + β-keto esterCyclization
2K₂CO₃, DMF, 80°CAlkylation at N1 position
3Silica gel chromatographyPurification
Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Based on structurally similar pyrazole esters (e.g., ethyl 1-methyl-5-phenyl derivatives):
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Storage : Keep in airtight containers at 0–8°C to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques validate the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Dissolve in deuterated DMSO or CDCl₃. Compare ¹H NMR peaks (e.g., ester –COOCH₂CH₃ at δ 1.2–1.4 ppm, pyrazole protons at δ 6.0–7.5 ppm) with predicted shifts .
  • LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Use C18 columns with acetonitrile/water gradients for retention time consistency .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

  • Methodological Answer : Use SHELXL for refinement:
  • Apply restraints for disordered isopropyl/methyl groups.
  • Validate H-atom positions using HFIX or DFIX commands .
  • Cross-check with Mercury CSD for intermolecular interaction analysis (e.g., π-π stacking, hydrogen bonds). Compare packing motifs to similar pyrazole derivatives in the Cambridge Structural Database .

Q. What experimental designs assess the compound’s stability under varying conditions?

  • Methodological Answer : Conduct stress testing:
ConditionParametersAnalysis
Thermal40–80°C, 72 hrsTGA/DSC for decomposition onset
HydrolyticpH 1–13, 25°CLC-MS to detect ester hydrolysis products
Oxidative3% H₂O₂, 24 hrsNMR to monitor oxidation at the pyrazole ring

Q. How to analyze intermolecular interactions in the crystal lattice for drug design?

  • Methodological Answer :
  • Mercury’s Materials Module : Calculate void volumes and interaction motifs (e.g., halogen bonds from isopropyl groups).
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., C–H⋯O from ester groups) using CrystalExplorer .
  • Compare with bioactive pyrazole analogs (e.g., Lp-PLA2 inhibitors) to infer pharmacophoric features .

Q. How to address conflicting bioactivity data in enzyme inhibition assays?

  • Methodological Answer :
  • Dose-Response Curves : Repeat assays with varying concentrations (1 nM–100 µM) to confirm IC₅₀ consistency.
  • Control Experiments : Test against off-target enzymes (e.g., COX-2) to rule out non-specific binding .
  • Molecular Docking : Use AutoDock Vina to simulate binding modes. Adjust protonation states of the pyrazole ring for accurate docking scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
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ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.